molecular formula C10H15N5 B13296423 [3-(1H-Imidazol-1-yl)propyl](1H-imidazol-2-ylmethyl)amine

[3-(1H-Imidazol-1-yl)propyl](1H-imidazol-2-ylmethyl)amine

Cat. No.: B13296423
M. Wt: 205.26 g/mol
InChI Key: JZQGKNSIJQJDLN-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-yl)propylamine: is a compound featuring two imidazole rings connected by a propyl chain Imidazole rings are five-membered heterocyclic structures containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-1-yl)propylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available imidazole derivatives and a suitable propylamine.

    Reaction Conditions: The imidazole derivatives are reacted with propylamine under controlled conditions, often involving a catalyst such as palladium on carbon (Pd/C) to facilitate the coupling reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.

    Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-1-yl)propylamine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced imidazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole nitrogen atoms, often using alkyl halides or acyl chlorides as reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)

Major Products

    Oxidation: Imidazole N-oxides

    Reduction: Reduced imidazole derivatives

    Substitution: Alkylated or acylated imidazole derivatives

Scientific Research Applications

3-(1H-Imidazol-1-yl)propylamine: has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its role in enzyme inhibition and as a building block for designing biologically active molecules.

    Medicine: Explored for its potential as an antimicrobial agent and in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which 3-(1H-Imidazol-1-yl)propylamine exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, often through hydrogen bonding and coordination with metal ions.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating enzymes, leading to altered cellular processes.

Comparison with Similar Compounds

3-(1H-Imidazol-1-yl)propylamine: can be compared with other imidazole derivatives such as:

    Histamine: A naturally occurring imidazole derivative involved in immune responses.

    Metronidazole: An antimicrobial agent used to treat infections.

    Clotrimazole: An antifungal medication.

Uniqueness

The uniqueness of 3-(1H-Imidazol-1-yl)propylamine lies in its dual imidazole structure, which provides enhanced binding capabilities and potential for diverse chemical modifications.

Conclusion

3-(1H-Imidazol-1-yl)propylamine: is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

3-imidazol-1-yl-N-(1H-imidazol-2-ylmethyl)propan-1-amine

InChI

InChI=1S/C10H15N5/c1(6-15-7-5-12-9-15)2-11-8-10-13-3-4-14-10/h3-5,7,9,11H,1-2,6,8H2,(H,13,14)

InChI Key

JZQGKNSIJQJDLN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)CNCCCN2C=CN=C2

Origin of Product

United States

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